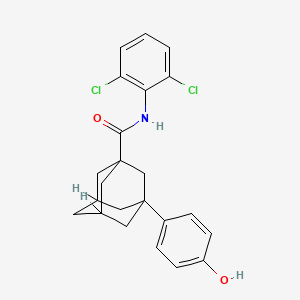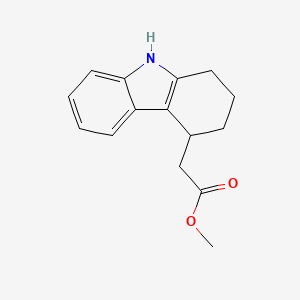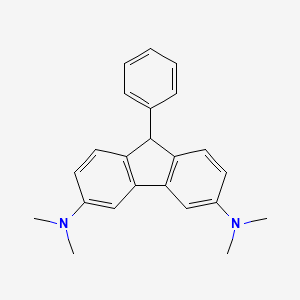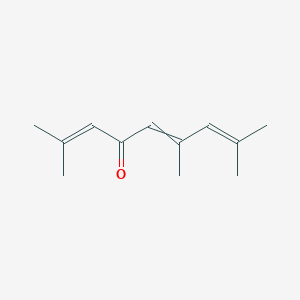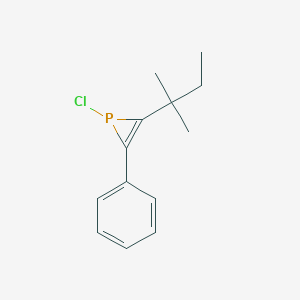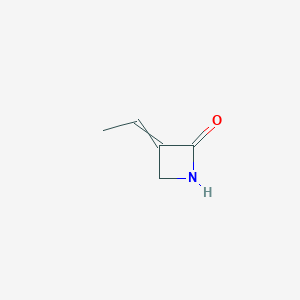![molecular formula C13H11IO4 B14291341 3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate CAS No. 112937-72-1](/img/structure/B14291341.png)
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of an iodine atom, a propynyl group, and an acetyloxyphenyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoprop-2-yn-1-ol and 4-(acetyloxy)phenylacetic acid.
Esterification Reaction: The 3-iodoprop-2-yn-1-ol is reacted with 4-(acetyloxy)phenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester linkage.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride), anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activities.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another compound with a similar propynyl and iodine structure but different functional groups.
4-(Acetyloxy)phenylacetic acid derivatives: Compounds with similar acetyloxyphenyl acetate moiety but different substituents.
Uniqueness
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
112937-72-1 |
|---|---|
Fórmula molecular |
C13H11IO4 |
Peso molecular |
358.13 g/mol |
Nombre IUPAC |
3-iodoprop-2-ynyl 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C13H11IO4/c1-10(15)18-12-5-3-11(4-6-12)9-13(16)17-8-2-7-14/h3-6H,8-9H2,1H3 |
Clave InChI |
DETCWDSULKOMDE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CC(=O)OCC#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



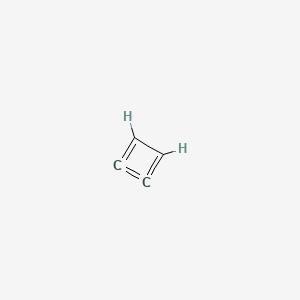

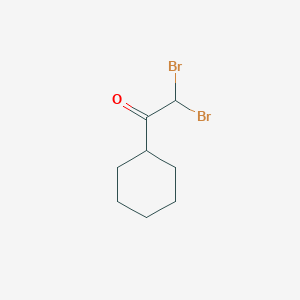


![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)
